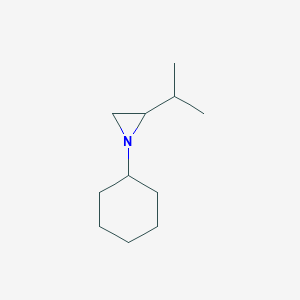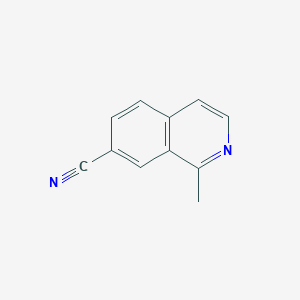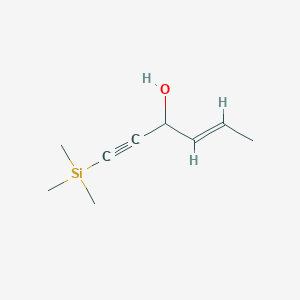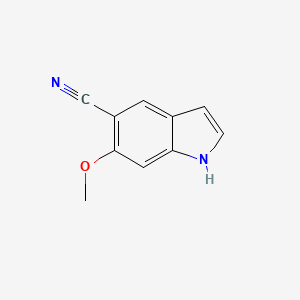
6-Methoxy-1H-indole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-1H-indole-5-carbonitrile is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals The structure of this compound includes a methoxy group at the 6th position and a carbonitrile group at the 5th position of the indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1H-indole-5-carbonitrile can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core. The methoxy and carbonitrile groups can be introduced through subsequent functionalization reactions.
For example, starting with 6-methoxyindole, the nitrile group can be introduced via a Sandmeyer reaction, where the corresponding diazonium salt is treated with copper(I) cyanide. This reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes. Large-scale synthesis would focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones under the influence of strong oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: 6-Methoxy-1H-indole-5-amine.
Substitution: 3-substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-1H-indole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Methoxy-1H-indole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The methoxy and nitrile groups can influence the compound’s binding affinity and selectivity towards these targets. For example, the nitrile group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the methoxy group can enhance lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxyindole: Lacks the nitrile group, making it less reactive in certain chemical transformations.
5-Cyanoindole: Lacks the methoxy group, which may affect its biological activity and solubility.
6-Methoxy-1H-indole-3-carbonitrile:
Uniqueness
6-Methoxy-1H-indole-5-carbonitrile is unique due to the specific positioning of the methoxy and nitrile groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H8N2O |
|---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
6-methoxy-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c1-13-10-5-9-7(2-3-12-9)4-8(10)6-11/h2-5,12H,1H3 |
InChI-Schlüssel |
GCUJAUAHRFFUQZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C=CNC2=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


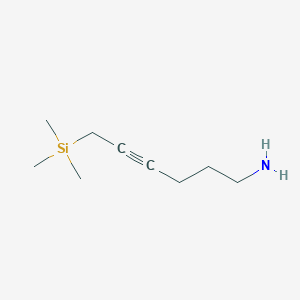
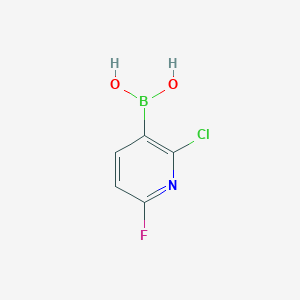



![2-Chloro-7-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913355.png)
![7,8-Dihydro-6H-cyclopenta[g]quinoxaline](/img/structure/B11913366.png)



